Chlorophyll c2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

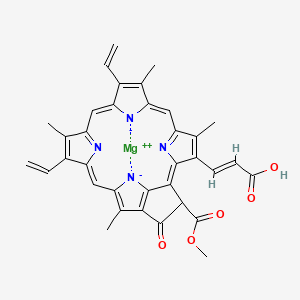

Chlorophyll c2 is a specialized photosynthetic pigment found in certain marine algae, including diatoms and dinoflagellates . Unlike the more commonly known chlorophylls a and b, this compound lacks a phytol tail and has a unique structure that allows it to absorb light efficiently in the blue and red regions of the spectrum . This pigment plays a crucial role in the photosynthetic machinery of these organisms, helping them capture and utilize light energy in aquatic environments .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of chlorophyll c2 involves the extraction from natural sources such as marine algae. The extraction process typically employs organic solvents like acetone, methanol, or ethanol to isolate the pigment from the algal cells . The extracted this compound can then be purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure its purity and concentration .

Industrial Production Methods: Industrial production of this compound is less common due to its specific occurrence in marine algae. advancements in biotechnology and algal cultivation techniques may pave the way for large-scale production in the future. Current methods focus on optimizing the growth conditions of algae to maximize this compound yield, followed by efficient extraction and purification processes .

化学反应分析

Types of Reactions: Chlorophyll c2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in photosynthesis and its stability in different environmental conditions .

Common Reagents and Conditions:

Substitution: Substitution reactions may occur at specific sites on the this compound molecule, often involving nucleophilic reagents.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can impact its light-absorbing properties and stability .

科学研究应用

Health Applications

1. Allergic Rhinitis Treatment

Chlorophyll c2 has been studied for its potential in treating seasonal allergic rhinitis. In a randomized, double-blind, placebo-controlled trial involving 66 patients aged 20-43 years, this compound (0.7 mg daily) demonstrated significant improvements in allergy symptoms compared to placebo. The study measured rescue medication scores and quality of life using the Japan Rhinitis Quality of Life Questionnaire (JRQLQ). Results indicated a notable difference in the rescue medication scores after eight weeks, suggesting that this compound could serve as an alternative treatment for allergic rhinitis .

2. Enhancement of Athletic Performance

Research indicates that chlorophyll supplementation may enhance athletic performance by reducing pain and fatigue in endurance athletes. A randomized study found that prolonged intake of chlorophyll significantly increased platelet-related measures, which are crucial for endurance performance. However, further studies are necessary to confirm these ergogenic properties .

Agricultural Applications

1. Photosynthetic Efficiency Measurement

this compound plays a vital role in assessing photosynthetic efficiency in plants. It is used in chlorophyll fluorescence measurements to evaluate plant health and stress responses under various environmental conditions. This technique aids in crop breeding programs aimed at developing drought-resistant varieties and optimizing agricultural practices .

2. Algal Biofuels Production

The unique properties of this compound make it a candidate for enhancing the efficiency of algal biofuels production. By improving the photosynthetic efficiency of algae through targeted cultivation strategies, researchers aim to increase biomass yield for biofuel applications .

Biotechnological Innovations

1. Viral Inactivation

A study on a this compound analogue from Eisenia bicyclis demonstrated its ability to inactivate the infectious hematopoietic necrosis virus, which affects fish populations. This finding suggests potential applications in aquaculture for controlling viral outbreaks .

2. Antioxidant Properties

this compound exhibits significant antioxidant activity, which is beneficial for preventing oxidative stress-related diseases. Its bioactive properties have been linked to various health benefits, including anti-cancer effects and protection against cellular damage .

Summary Table of Applications

作用机制

Chlorophyll c2 exerts its effects through its role in the photosynthetic process. It absorbs light energy and transfers it to the photosynthetic reaction centers, where it is used to drive the synthesis of organic molecules from carbon dioxide and water . The molecular targets of this compound include the light-harvesting antenna complexes and the photosynthetic reaction centers, where it facilitates the transfer of excitation energy .

相似化合物的比较

Chlorophyll c1: Similar to chlorophyll c2 but differs in its C8 group, having an ethyl group instead of a vinyl group.

Chlorophyll c3: Found in certain microalgae, chlorophyll c3 has distinct absorption maxima and structural differences compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific occurrence in marine algae and its efficient absorption of blue and red light, which are abundant in aquatic environments . This makes it particularly important for the photosynthetic efficiency and ecological role of these organisms .

属性

分子式 |

C35H28MgN4O5 |

|---|---|

分子量 |

608.9 g/mol |

IUPAC 名称 |

magnesium;(E)-3-[11,16-bis(ethenyl)-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]prop-2-enoic acid |

InChI |

InChI=1S/C35H30N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8-14,31H,1-2H2,3-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/b11-10+,22-12?,23-13?,24-12?,25-14?,26-13?,27-14?,32-30?; |

InChI 键 |

QDRBYWCRXZZVLY-JUQUGTHISA-L |

手性 SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)/C=C/C(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

规范 SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C5=C([N-]4)C(=C6C(=C(C(=N6)C=C1[N-]2)C)C=CC(=O)O)C(C5=O)C(=O)OC)C)C(=C3C)C=C)C=C.[Mg+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。